![molecular formula C8H9BrN2 B1449961 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole CAS No. 1565066-74-1](/img/structure/B1449961.png)
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
Overview
Description
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole class of heterocyclic compounds. It is a five-membered ring containing four carbon atoms and one nitrogen atom, and is characterized by its bromine substituent. 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole has a variety of applications in the fields of organic synthesis, materials science, and pharmaceuticals.
Scientific Research Applications
Synthesis of Bioactive Molecules
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its bromine atom can undergo palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecules with potential pharmacological activities. For instance, it can be used to synthesize derivatives that show promise in the treatment of neurodegenerative diseases like Alzheimer’s .
Material Science
In material science, this compound can be utilized to create novel polymers with unique properties. The alkyne group in 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is particularly useful for click chemistry applications, enabling the formation of covalent bonds between polymers or the modification of polymer surfaces .
Molecular Imaging
The compound’s structure is conducive to the development of imaging agents. For example, it can be modified to create ligands for Positron Emission Tomography (PET) scans, aiding in the diagnosis and study of diseases like cancer and neuroinflammation by targeting specific proteins or receptors in the body .
properties
IUPAC Name |
4-bromo-1-pent-4-ynylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-4-5-11-7-8(9)6-10-11/h1,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGCFYIPMUKCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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